1-(6-Chloroquinolin-3-yl)ethanone
Description
1-(6-Chloroquinolin-3-yl)ethanone is a chlorinated quinoline derivative featuring an acetyl group at the 3-position and a chlorine atom at the 6-position of the quinoline ring. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 217.64 g/mol. The compound has been synthesized via reactions involving 6-chloro-2-hydroxy-4-phenylquinoline intermediates and halogenated methylquinolines in the presence of Ag₂SO₄ as a catalyst . X-ray crystallography reveals that the quinoline rings are nearly planar, with dihedral angles between substituent groups (e.g., phenyl, acetyl) ranging from 74.43° to 83.79°, influencing molecular packing via C–H···O hydrogen bonds and π–π stacking interactions .
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
1-(6-chloroquinolin-3-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-8-5-10(12)2-3-11(8)13-6-9/h2-6H,1H3 |
InChI Key |
XTLBSUNMBJYXSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=CC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Chloroquinolin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This reaction leads to the formation of 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Chemical Reactions Analysis
1-(6-Chloroquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Alkylation: The compound can undergo O-alkylation reactions in the presence of electrophiles and metal catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-Chloroquinolin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-(6-Chloroquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA synthesis and cell division, contributing to the compound’s anticancer properties. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of chlorine (e.g., 2 vs. 6 on quinoline) significantly impacts electronic properties and intermolecular interactions. For example, 1-(2-Chloroquinolin-3-yl)ethanone may exhibit altered reactivity due to proximity of Cl to the acetyl group .
- Steric Effects: Bulky groups like phenyl or methoxyquinoline substituents (Table 1, row 4) reduce molecular flexibility and enhance π–π stacking .
- Hydrogen Bonding: The acetyl group facilitates C–H···O interactions, stabilizing crystal lattices in 1-(6-Chloroquinolin-3-yl)ethanone derivatives .
Comparison with Non-Quinoline Ethanone Derivatives
Table 2: Hydroxyacetophenone Analogues
Key Observations :
- Functional Groups: Hydroxy and methoxy substituents in these analogues enhance polarity and solubility compared to quinoline-based ethanones.
- Synthetic Accessibility: Friedel-Crafts acylation (Table 2, row 3) is a common method for phenyl-ethanones, whereas quinoline derivatives require multi-step halogenation and coupling .
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